molecular formula C17H16FN3OS2 B2708986 2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 862976-20-3

2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2708986
CAS No.: 862976-20-3
M. Wt: 361.45
InChI Key: FXKHCEPUGXTTCI-UHFFFAOYSA-N
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Description

2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene-carboxamide derivative with a fused benzothiazole substituent. Its structure features a bicyclic tetrahydrobenzothiophene core substituted at position 2 with a 6-fluoro-benzothiazol-2-ylamino group and at position 6 with a methyl group. The compound’s molecular formula, C₁₅H₁₅FN₄OS₂, and molecular weight (362.43 g/mol) suggest moderate polarity, with the fluorine atom likely contributing to metabolic stability and bioavailability.

Structural characterization of such compounds typically employs X-ray crystallography tools like SHELXL for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS2/c1-8-2-4-10-12(6-8)23-16(14(10)15(19)22)21-17-20-11-5-3-9(18)7-13(11)24-17/h3,5,7-8H,2,4,6H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKHCEPUGXTTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic molecule that belongs to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by recent research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C13H12FN2OSC_{13}H_{12}FN_2OS, with a molecular weight of approximately 292.4 g/mol. The structure features a benzothiazole moiety, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC13H12FN2OS
Molecular Weight292.4 g/mol
IUPAC NameThis compound
InChI KeyFGRUAVSBMWJHEV-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, a study evaluated various benzothiazole compounds against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 4 µg/mL .

In the context of our compound, preliminary assessments suggest that it may share similar antimicrobial properties due to its structural characteristics. The presence of the fluorine atom and the benzothiophene ring could enhance its interaction with bacterial targets.

Anti-inflammatory Effects

Inflammatory diseases represent another area where benzothiazole derivatives have shown efficacy. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Although direct studies on our compound are not available, its structural framework suggests a potential for similar anti-inflammatory activity.

Case Studies

  • Antibacterial Assessment : A series of experiments conducted on various substituted benzothiazoles demonstrated that modifications at specific positions significantly influenced antibacterial efficacy. Compounds with enhanced hydrophobicity showed improved interactions with bacterial membranes .
  • Cytotoxicity Evaluation : In vitro cytotoxicity assays using human cell lines indicated that certain benzothiazole derivatives did not exhibit significant toxicity at concentrations up to 128 µg/mL. This suggests a favorable therapeutic index for these compounds .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Methyl vs. tert-Butyl : The methyl group in the target compound balances lipophilicity and steric effects, whereas the tert-butyl analog’s bulkiness may limit membrane permeability .

Hydrogen-Bonding and Crystallinity

Graph-set analysis of related benzothiophene derivatives reveals that carboxamide groups often form N–H···O and N–H···S hydrogen bonds, creating stable supramolecular architectures . For example:

  • In 2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the NH₂ group participates in a D¹¹(2) motif (a two-membered hydrogen-bonded chain), enhancing thermal stability .

Q & A

Q. How can synthetic byproducts be identified and minimized?

  • Methodological Answer :
  • LC-MS/MS : Detect trace impurities (e.g., uncyclized intermediates) via multiple reaction monitoring (MRM).
  • Reaction Monitoring : Use in-situ FTIR to track anhydride consumption (C=O peak reduction) and optimize reaction termination points .

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